3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
The compound 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide features a benzamide core substituted at the 3-position with a sulfonyl group attached to a 1,1-dioxidotetrahydrothiophen-3-yl ring. The nitrogen of the benzamide is further substituted with a 2-(4-methoxyphenyl)ethyl group. Key structural attributes include:
- Sulfonyl group (SO₂): Enhances polarity and metabolic stability due to its electron-withdrawing nature.
- 1,1-Dioxidotetrahydrothiophene ring: A saturated sulfur-containing ring in sulfone form, which improves solubility compared to non-oxidized thiophene analogs.
- 4-Methoxyphenylethyl side chain: The methoxy group may influence lipophilicity and receptor binding.
Properties
Molecular Formula |
C20H23NO6S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C20H23NO6S2/c1-27-17-7-5-15(6-8-17)9-11-21-20(22)16-3-2-4-18(13-16)29(25,26)19-10-12-28(23,24)14-19/h2-8,13,19H,9-12,14H2,1H3,(H,21,22) |
InChI Key |
QXUWKAGZQAZOEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Sulfonyl Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfonyl group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzamide: The sulfonylated tetrahydrothiophene is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it back to a sulfide.
Substitution: The benzamide moiety can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of sulfonylated tetrahydrothiophene derivatives on biological systems.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The benzamide moiety can interact with various receptors or enzymes, leading to a range of biological effects.
Comparison with Similar Compounds
Structural Analogs with Sulfur-Containing Rings
(a) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Ethyl-3-Nitrobenzamide (CAS 898405-32-8)
- Key Features : Shares the 1,1-dioxidotetrahydrothiophene sulfonyl moiety but substitutes the benzamide nitrogen with an ethyl group and includes a nitro group at the 3-position.
(b) Compounds from Patent WO2017/223456 ()
Examples include:
- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide
- 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
- Structural Comparison :
- Heterocyclic Substituents : Thiophene, thiazole, or isoxazole rings replace the sulfonyl-tetrahydrothiophene group. These moieties may alter binding affinity or solubility.
- Therapeutic Indications : The patent highlights applications in cancer, viral infections, and thrombosis, suggesting that the target compound’s sulfonyl group could offer advantages in stability or selectivity .
(c) (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methyl-Benzamide ()
- Key Features : A dihydrothiazole ring fused with methoxyphenyl and phenyl groups.
- Crystallographic Data: The single-crystal X-ray structure (R factor = 0.038) confirms planar geometry, which contrasts with the non-planar, saturated tetrahydrothiophene ring in the target compound. This difference may influence intermolecular interactions in solid-state formulations .
Substituent-Driven Functional Variations
- Impact of Substituents: Electron-Withdrawing Groups (e.g., NO₂, SO₂): Increase polarity and may improve water solubility but reduce membrane permeability. Heterocycles (e.g., thiazole): Introduce hydrogen-bonding sites for target engagement but may complicate synthesis .
Biological Activity
The compound 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Molecular Formula : C16H19N3O4S2
- Molecular Weight : 373.46 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and biological activity |
| Tetrahydrothiophene Ring | Contributes to the compound's unique reactivity |
| Methoxyphenyl Ethyl Group | Increases lipophilicity and potential receptor binding |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, which underscores the potential antimicrobial properties of this compound.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various biological targets:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it may be effective against resistant strains.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. For example, it demonstrated IC50 values in the low micromolar range against cyclooxygenase (COX) enzymes.
- Potassium Channel Activation : A related study highlighted its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, indicating possible applications in cardiovascular therapies .
Case Studies
Several case studies have reported on the biological activity of compounds related to this sulfonamide derivative:
- Study 1 : Investigated the effects of similar sulfonamide compounds on bacterial growth inhibition, demonstrating a correlation between structural modifications and increased potency against resistant strains.
- Study 2 : Focused on the anti-inflammatory effects of related compounds in vitro, revealing significant reductions in pro-inflammatory cytokine production in human cell lines.
Summary of Key Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple resistant bacterial strains |
| Enzyme Inhibition | Low micromolar IC50 values against COX enzymes |
| GIRK Channel Activation | Potent activator with implications for cardiovascular health |
Future Directions
Further research is needed to explore:
- The pharmacokinetics and bioavailability of this compound.
- Its efficacy in vivo using animal models.
- The potential for structural modifications to enhance selectivity and reduce side effects.
Q & A
What synthetic methodologies are recommended for introducing the tetrahydrothiophene-1,1-dioxide sulfonyl moiety?
A two-step approach is optimal:
Oxidation : React tetrahydrothiophene with hydrogen peroxide (H₂O₂) in glacial acetic acid at 60°C for 12 hours to form the sulfone. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Sulfonylation : Couple the sulfone intermediate with the benzamide precursor using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) under inert conditions. Purify via flash chromatography (silica gel, gradient elution) .
How can researchers resolve conflicting spectroscopic data for the sulfone group during characterization?
- Complementary Techniques :
- NMR : Use ¹³C NMR to confirm sulfone resonance at δ 50–55 ppm and ¹H-¹³C HSQC to validate adjacent protons.
- IR : Identify symmetric/asymmetric S=O stretches at 1320–1160 cm⁻¹.
- X-Ray Crystallography : Resolve ambiguity by obtaining single-crystal structures (if feasible) .
- Computational Validation : Compare experimental data with density functional theory (DFT)-simulated spectra .
What strategies mitigate discrepancies in biological activity data across assays?
- Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and incubation times.
- Orthogonal Assays : Validate cytotoxicity via ATP-based viability assays and caspase-3/7 activation assays.
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to assess variability between replicates .
How should researchers design experiments to study the compound’s stability under physiological conditions?
- Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 1.2). Analyze degradation kinetics via LC-MS over 72 hours.
- Identification of Degradants : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., sulfonic acid derivatives) .
What computational approaches predict target binding affinity and selectivity?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model interactions with kinase domains.
- Molecular Dynamics (MD) : Simulate binding over 100 ns (GROMACS) to assess conformational stability.
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and compare with mutagenesis data .
How can solubility be enhanced for pharmacokinetic studies without structural modification?
- Co-Solvents : Use PEG 400 or cyclodextrin-based formulations (20% w/v).
- Nanoformulation : Prepare nanoparticles via antisolvent precipitation (e.g., using ethanol/water). Characterize particle size (DLS) and solubility via shake-flask method with UV-Vis quantification .
What analytical techniques differentiate stereoisomers formed during synthesis?
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) at 1.0 mL/min. Detect enantiomers via polarimetric detector.
- NOESY NMR : Identify spatial proximity of substituents to assign stereochemistry.
- Circular Dichroism : Compare experimental spectra with enantiomerically pure standards .
How do researchers address low yields in the final sulfonylation step?
-
Optimization Variables :
Parameter Tested Conditions Outcome Catalyst DMAP vs. HOBt DMAP increases yield by 15% Solvent DCM vs. THF DCM improves reaction homogeneity Temperature 0°C vs. rt Room temperature reduces side products -
Post-Reaction Quenching : Use aqueous NaHCO₃ to neutralize residual EDCI and prevent amide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
